1,1'-bis(1-diphenylphosphino-1-methylethyl)ferrocene
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Description
HiersoPHOS-6, also known as 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, is a member of the HiersoPHOS family of ligands. These are ferrocenyl polyphosphine ligands used in palladium-promoted catalytic transformations, such as the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .
Molecular Structure Analysis
The molecular structure of HiersoPHOS-6 includes a ferrocene moiety in its backbone, similar to other bridged diphosphines . The exact molecular structure was not found in the search results.Chemical Reactions Analysis
HiersoPHOS-6 is used as a ligand in palladium-catalyzed direct arylation of heteroaromatics with activated aryl chlorides .Physical and Chemical Properties Analysis
HiersoPHOS-6 is an orange solid with a formula weight of 638.54 (684.61 when considering the ethanol adduct). Its molecular formula is C40H40FeP2·CH3CH2OH .Mechanism of Action
Target of Action
The primary target of 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) is to act as a ligand in homogeneous catalysis . It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .
Mode of Action
This compound interacts with its targets by acting as a ligand, which is a molecule that binds to another (usually larger) molecule. In the case of HiersoPHOS-6 (Sylphos) , it binds to ruthenium in the catalytic process of amine synthesis . This interaction facilitates the hydrogen-borrowing process, leading to the synthesis of amines from amines and alcohols .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of amines. The compound acts as a ligand in the ruthenium-catalyzed process, facilitating the hydrogen-borrowing mechanism. This leads to the production of amines from amines and alcohols . The compound also plays a role in Buchwald-Hartwig cross coupling .
Result of Action
The result of the action of HiersoPHOS-6 (Sylphos) is the facilitation of certain chemical reactions, particularly the synthesis of amines from amines and alcohols . It also plays a role in Buchwald-Hartwig cross coupling . These reactions are crucial in the production of various chemical compounds.
Future Directions
Properties
InChI |
InChI=1S/2C20H20P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-16H,1-2H3;3H,2H2,1H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVQPYAXXDHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46FeOP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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